Physicochemical properties of 2-Ethyl-2-(trifluoromethyl)morpholine
Physicochemical properties of 2-Ethyl-2-(trifluoromethyl)morpholine
Physicochemical Profiling and Synthetic Applications of 2-Ethyl-2-(trifluoromethyl)morpholine in Drug Discovery
Abstract: The Evolution of the Morpholine Pharmacophore
In modern medicinal chemistry, the morpholine ring is a privileged scaffold, frequently deployed to improve aqueous solubility, modulate target binding, and fine-tune pharmacokinetic profiles. However, unsubstituted morpholines are notoriously susceptible to cytochrome P450 (CYP450)-mediated α-oxidation, leading to rapid clearance and potentially toxic ring-opened metabolites.
As a Senior Application Scientist, I frequently encounter the need to bypass these ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities without sacrificing the favorable properties of the morpholine core. The introduction of 2-ethyl-2-(trifluoromethyl)morpholine (CAS: 2044870-93-9) represents a masterclass in rational structural design[1]. By installing geminal ethyl and trifluoromethyl (-CF
Structural Dynamics & Physicochemical Profiling
The physicochemical behavior of 2-ethyl-2-(trifluoromethyl)morpholine is dictated by the competing electronic and steric effects of its substituents. To effectively integrate this building block into a drug discovery campaign, one must understand how these properties deviate from the parent morpholine.
Table 1: Physicochemical Parameters & Causality
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 2044870-93-9 (HCl salt) | Standardized identifier for commercial procurement and library registration[1]. |
| Molecular Weight | 219.63 g/mol (HCl) / 183.17 g/mol (Free Base) | Maintains a low molecular weight, preserving the "budget" for elaboration into larger lead compounds[1]. |
| pKa (Estimated) | 5.5 – 6.5 | The strong inductive electron-withdrawing effect (-I) of the -CF |
| logP (Estimated) | 2.1 – 2.5 | The highly fluorinated and alkylated nature of the 2-position increases overall lipophilicity, which is critical for crossing the blood-brain barrier (BBB) and bypassing P-glycoprotein (P-gp) efflux pumps[3]. |
| Conformational Bias | Restricted Chair | The geminal disubstitution induces a strong Thorpe-Ingold effect, locking the morpholine ring into a rigid chair conformation. This reduces entropic penalties upon target binding. |
Mechanistic Rationale: Overcoming ADME Liabilities
The primary utility of 2-ethyl-2-(trifluoromethyl)morpholine lies in its ability to act as a metabolic shield.
The CYP450 Blockade:
Unsubstituted morpholines are highly vulnerable to oxidative attack at the carbon atoms adjacent to the oxygen or nitrogen (α-oxidation). This process generates unstable hemiaminals that spontaneously collapse, resulting in dealkylation and ring opening. By fully substituting the 2-position with an ethyl and a -CF
Metabolic stability: Unsubstituted morpholine vs. 2-Ethyl-2-(trifluoromethyl)morpholine blockade.
Synthetic Integration: Overcoming Steric and Electronic Deactivation
While the physicochemical benefits are immense, incorporating this building block presents a distinct synthetic challenge. The very features that provide metabolic stability—steric bulk and electron withdrawal—render the morpholine nitrogen significantly less nucleophilic. Standard Nucleophilic Aromatic Substitution (SNAr) will generally fail unless coupling to an extremely activated electrophile (e.g., ortho-fluoronitrobenzene).
To overcome this, Palladium-Catalyzed Buchwald-Hartwig Amination is the method of choice. The protocol below utilizes BrettPhos, a biaryl phosphine ligand specifically engineered by the Buchwald group to promote the monoarylation of highly hindered, weak secondary amines.
Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling
Objective: Couple 2-ethyl-2-(trifluoromethyl)morpholine (HCl salt) to an aryl bromide core.
Materials:
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2-Ethyl-2-(trifluoromethyl)morpholine HCl (1.2 equiv)
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Aryl Bromide (1.0 equiv)
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Pd
(dba) (0.05 equiv, Palladium source) -
BrettPhos (0.10 equiv, Ligand)
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Sodium tert-butoxide (NaOtBu) (3.0 equiv, Base)
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Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
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Free-Basing and Reagent Preparation:
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Action: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl bromide, 2-ethyl-2-(trifluoromethyl)morpholine HCl, and NaOtBu.
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Causality: Using 3.0 equivalents of the strong base NaOtBu serves a dual purpose: it cracks the HCl salt of the morpholine in situ to generate the free base, and it facilitates the transmetalation step of the catalytic cycle.
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-
Catalyst Ligation:
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Action: Add Pd
(dba) and BrettPhos to the flask. Add anhydrous, degassed toluene. -
Causality: BrettPhos is bulky and electron-rich. Its size accelerates reductive elimination (the final step of the catalytic cycle), which is notoriously slow for sterically hindered amines, thereby preventing unwanted β-hydride elimination byproducts. Degassing the solvent is critical to prevent the oxidation of the Pd(0) active species.
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Thermal Activation:
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Action: Seal the flask and heat to 100°C for 12–16 hours.
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In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: You should observe the disappearance of the aryl bromide mass and the emergence of the product mass. If the reaction has stalled, it indicates oxygen poisoning of the catalyst.
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Workup and Isolation:
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Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
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Structural Validation:
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Action: Purify via flash chromatography and analyze the isolated product via
H-NMR and F-NMR. -
Self-Validation: The
F-NMR must show a distinct singlet (typically around -75 ppm, depending on the solvent), confirming that the trifluoromethyl group remained intact and did not undergo defluorination under the strongly basic, high-temperature coupling conditions.
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References
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"2-ethyl-2-(trifluoromethyl)morpholine hydrochloride | CAS 2044870-93-9", American Elements. URL:[Link]
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"Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery", ResearchGate. URL:[Link]
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"Discovery of MK-8768, a Potent and Selective mGluR2 Negative Allosteric Modulator", PubMed Central (PMC). URL:[Link]
